An In-Depth Technical Guide to Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is a halogenated derivative of the chromone scaffold, a privileged structure in medicinal chemistry. The introduction of an iodine atom at the C6 position of the benzopyranone core significantly influences the molecule's physicochemical properties and biological activities. This guide provides a comprehensive overview of this compound, including its chemical and physical characteristics, a detailed plausible synthesis protocol, and an exploration of its potential therapeutic applications based on the known bioactivities of related chromone derivatives. The document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the areas of oncology, inflammation, and infectious diseases.
Introduction: The Significance of the Chromone Scaffold
Chromones, constituting a benzopyran-4-one system, are a class of heterocyclic compounds widely distributed in nature and are recognized for their diverse and potent biological activities. This versatile scaffold has been the subject of extensive research, leading to the development of numerous synthetic derivatives with a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. The ability to readily modify the chromone core at various positions allows for the fine-tuning of its biological profile, making it an attractive starting point for drug discovery programs. The introduction of a halogen atom, such as iodine, at the 6-position is a strategic modification intended to enhance potency and modulate pharmacokinetic properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 35204-44-5 | [1][2][3] |
| Molecular Formula | C₁₂H₉IO₄ | [1][2] |
| Molecular Weight | 344.10 g/mol | [2] |
| IUPAC Name | ethyl 6-iodo-4-oxochromene-2-carboxylate | [4] |
| SMILES | CCOC(=O)C1=CC(=O)C2=CC(I)=CC=C2O1 | [1] |
| Melting Point | 148 °C | [5] |
| Boiling Point (Predicted) | 400.2±45.0 °C | [5] |
| Density (Predicted) | 1.798±0.06 g/cm³ | [5] |
Synthesis of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate: A Plausible Experimental Protocol
Synthesis Workflow
Caption: Plausible two-step synthesis of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate.
Step-by-Step Methodology
Step 1: Synthesis of the Intermediate via Claisen Condensation
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Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodophenol (1 equivalent) in anhydrous ethanol.
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Base Addition: To the stirred solution, add freshly prepared sodium ethoxide (2 equivalents) in anhydrous ethanol.
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Addition of Diethyl Oxalate: Slowly add diethyl oxalate (1.2 equivalents) to the reaction mixture.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 10% HCl). The intermediate product is expected to precipitate.
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Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude intermediate.
Step 2: Cyclization to Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate
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Reaction Setup: Place the crude intermediate from Step 1 in a round-bottom flask.
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Acid-catalyzed Cyclization: Add a suitable acid catalyst, such as a mixture of glacial acetic acid and concentrated hydrochloric acid (2:1 v/v).
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Heating: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
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Work-up: Cool the reaction mixture and pour it into ice-cold water. The product will precipitate out of the solution.
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Purification: Filter the crude product, wash thoroughly with water until the washings are neutral, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate.
Spectroscopic Characterization (Predicted)
To aid in the identification and characterization of the synthesized compound, predicted ¹H and ¹³C NMR spectra are provided below. These spectra were generated using computational chemistry software and should be used as a reference. Experimental verification is essential for definitive structural elucidation.
Predicted ¹H NMR Spectrum
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Ethyl Group (CH₂): A quartet is expected around 4.4 ppm.
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Ethyl Group (CH₃): A triplet is expected around 1.4 ppm.
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Chromone Ring Protons:
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A singlet for the proton at the C3 position is anticipated around 7.0 ppm.
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A doublet for the proton at the C8 position is expected around 7.6 ppm.
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A doublet of doublets for the proton at the C7 position is predicted around 8.0 ppm.
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A doublet for the proton at the C5 position is expected around 8.3 ppm.
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Predicted ¹³C NMR Spectrum
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Ethyl Group (CH₃): ~14 ppm
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Ethyl Group (CH₂): ~62 ppm
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Iodo-substituted Carbon (C6): ~95 ppm
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Chromone Ring Carbons: A series of signals between 115 and 160 ppm.
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Ester Carbonyl: ~160 ppm
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Ketone Carbonyl (C4): ~175 ppm
Potential Biological Activities and Therapeutic Applications
The chromone scaffold is a well-established pharmacophore with a wide range of biological activities. The introduction of a halogen at the C6 position can significantly influence these activities. While specific biological data for Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is limited, the known activities of related 6-halogenated and other substituted chromone derivatives provide a strong rationale for its investigation in several therapeutic areas.
Anticancer Activity
Chromone derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.
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Inhibition of Key Signaling Pathways: Chromone-based compounds have been shown to inhibit critical signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) pathways. The inhibition of these pathways can lead to the suppression of tumor cell proliferation, angiogenesis, and metastasis.
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Cytotoxic Effects: Numerous studies have reported the cytotoxic effects of chromone derivatives against a variety of cancer cell lines. For instance, certain chromone-2-carboxamides have shown potent cytotoxicity against triple-negative breast cancer (TNBC) cell lines.
Table of Anticancer Activity of Selected Chromone Derivatives:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(2-furylmethylene)chromone-2-carboxamide | MDA-MB-231 (TNBC) | 14.8 | [6] |
| α-methylated N-benzyl chromone-2-carboxamide | MDA-MB-231 (TNBC) | 17.1 | [6] |
| Substituted chromone-2-carboxamide (MG-KKR-5-140A) | MDA-MB-231 (TNBC) | 0.82 µg/mL | [7] |
| O-alkyl (E)-chalcone derivative (4b) | MCF-7 (Breast) | 2.08 | [8] |
| O-alkyl (E)-chalcone derivative (4b) | MDA-MB-231 (TNBC) | 4.93 | [8] |
Anti-inflammatory Activity
Inflammation is a key pathological feature of numerous chronic diseases. Chromone derivatives have emerged as promising anti-inflammatory agents.
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Inhibition of Pro-inflammatory Enzymes: A primary mechanism of the anti-inflammatory action of chromones is the inhibition of enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX). 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting 5-LOX, chromone derivatives can effectively reduce the production of these inflammatory molecules.
Table of Anti-inflammatory Activity of Selected Chromone Derivatives:
| Compound | Assay | IC₅₀ / EC₅₀ (µM) | Reference |
| Chromone carboxamide derivative (5-9) | NO production in RAW264.7 cells | 5.33 ± 0.57 | [9] |
| 2-(3-fluorophenyl)-furochromen-5-one derivative (3b) | LOX-15 Inhibition | 15.2 | [10] |
| 2-(4-chlorophenyl)-furochromen-5-one derivative (3e) | LOX-15 Inhibition | 15.3 | [10] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Chromone derivatives have shown promising activity against a range of bacterial and fungal pathogens.
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Broad-spectrum Activity: Various substituted chromones have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of lipophilic and electron-withdrawing groups, such as halogens, has been shown to enhance antimicrobial potential.
Table of Antimicrobial Activity of Selected Chromone Derivatives:
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Dispiropyrrolidine-thiochromanones | Bacillus subtilis | 32 | [11] |
| Dispiropyrrolidine-thiochromanones | Staphylococcus epidermidis | 32 | [11] |
| 6-bromochromone-3-carbonitrile | Candida albicans | 5 | [12] |
Potential Mechanisms of Action: A Focus on Key Signaling Pathways
The therapeutic potential of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is likely mediated through its interaction with key cellular signaling pathways implicated in disease pathogenesis.
EGFR and VEGF Signaling in Cancer
The EGFR and VEGF signaling pathways are crucial for tumor growth, proliferation, and angiogenesis. Chromone derivatives have been identified as potential inhibitors of these pathways.
Caption: Potential inhibition of EGFR and VEGF signaling pathways by the title compound.
5-Lipoxygenase Pathway in Inflammation
The 5-lipoxygenase pathway is a critical component of the inflammatory response, leading to the production of leukotrienes from arachidonic acid.
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- 4. Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate | C12H9IO4 | CID 2775235 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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